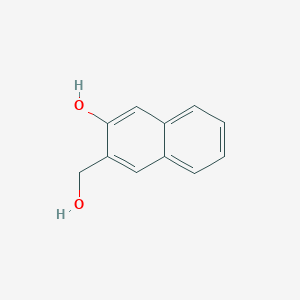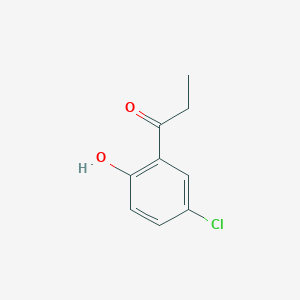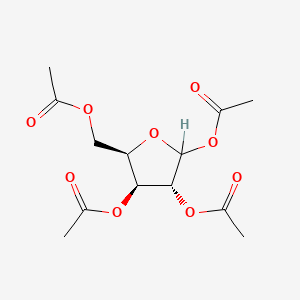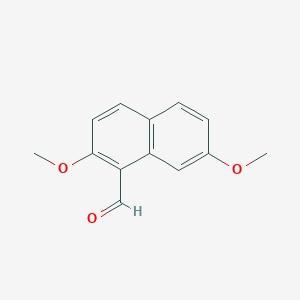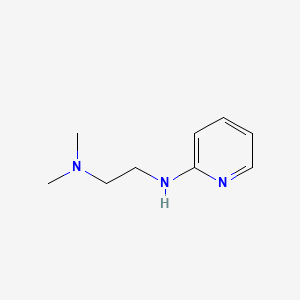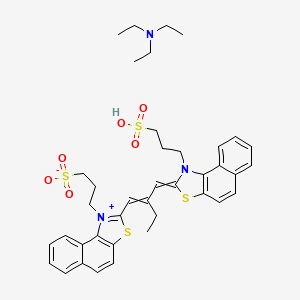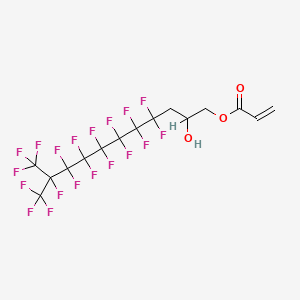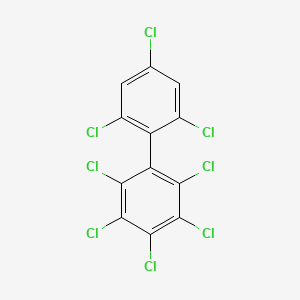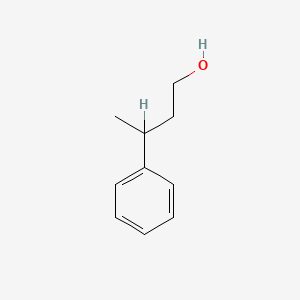
5-Bromo-3-phényl-1H-indazole
Vue d'ensemble
Description
5-Bromo-3-phenyl-1H-indazole is a heterocyclic compound with the molecular formula C9H6BrN. It is a member of the indazole family, which has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound has a unique structure, consisting of a five-membered ring with a bromine atom at the 5-position, and a phenyl group at the 3-position. This structure gives 5-bromo-3-phenyl-1H-indazole a wide range of properties and potential applications.
Applications De Recherche Scientifique
Activité antiproliférative en recherche contre le cancer
Les composés indazole, y compris les dérivés comme le « 5-Bromo-3-phényl-1H-indazole », ont été observés comme possédant une activité antiproliférative contre diverses lignées cellulaires néoplasiques. Cela suggère leur utilisation potentielle en recherche contre le cancer, en particulier dans l'étude de l'inhibition de la croissance cellulaire et de l'arrêt du cycle cellulaire en phase G0-G1 .
Approches synthétiques en chimie médicinale
Les stratégies synthétiques récentes pour les indazoles sont cruciales pour la chimie médicinale, car elles fournissent une voie pour créer divers dérivés avec des applications thérapeutiques potentielles. “this compound” pourrait être synthétisé en utilisant ces techniques modernes, qui comprennent les réactions catalysées par des métaux de transition et les conditions sans solvant .
Sécurité des matériaux et manipulation
En tant que composé chimique, “this compound” est associé à des fiches de données de sécurité (FDS) qui détaillent sa manipulation, son stockage et ses mesures de sécurité. Ces informations sont essentielles pour les chercheurs et les chimistes qui travaillent avec ce composé en laboratoire .
Conception et développement de médicaments
La conception et la synthèse de nouveaux dérivés de l'indazole, tels que le “this compound”, jouent un rôle important dans le développement de nouveaux médicaments. Ces composés sont souvent criblés pour diverses activités biologiques, y compris les effets antiprolifératifs ou cytotoxiques contre les lignées cellulaires cancéreuses humaines, ce qui constitue une étape vers la création de nouvelles thérapies contre le cancer .
Mécanisme D'action
Target of Action
5-Bromo-3-phenyl-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of biological activities Indazole derivatives have been reported to interact with various cellular targets, including enzymes, receptors, and proteins involved in signal transduction .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth, particularly in neoplastic cell lines . This suggests that 5-Bromo-3-phenyl-1H-indazole may interact with its targets to disrupt cell proliferation, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways
Result of Action
One study reported that an indazole derivative was able to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines
Analyse Biochimique
Biochemical Properties
5-Bromo-3-phenyl-1H-indazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction with COX-2 is crucial as it helps in reducing inflammation and pain, making it a potential candidate for anti-inflammatory drugs. Additionally, 5-Bromo-3-phenyl-1H-indazole has shown interactions with proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of 5-Bromo-3-phenyl-1H-indazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by causing cell cycle arrest in the G0-G1 phase . This effect is mediated through its interaction with specific proteins and enzymes that regulate the cell cycle. Furthermore, 5-Bromo-3-phenyl-1H-indazole has been found to affect gene expression by modulating transcription factors, thereby influencing the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-3-phenyl-1H-indazole involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, its binding to COX-2 inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory mediators . Additionally, 5-Bromo-3-phenyl-1H-indazole has been shown to activate certain signaling pathways that result in the upregulation of apoptotic genes, thereby promoting cell death in cancer cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-phenyl-1H-indazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have revealed that prolonged exposure can lead to adaptive changes in cells, such as increased expression of drug efflux pumps, which can reduce the compound’s efficacy . These findings underscore the importance of considering temporal effects when evaluating the potential therapeutic applications of 5-Bromo-3-phenyl-1H-indazole.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-phenyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
5-Bromo-3-phenyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 5-Bromo-3-phenyl-1H-indazole, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of 5-Bromo-3-phenyl-1H-indazole within cells and tissues involve various transporters and binding proteins. This compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the plasma help in the distribution of 5-Bromo-3-phenyl-1H-indazole to different tissues, ensuring its availability at the target sites . The localization and accumulation of the compound within specific tissues are influenced by these interactions, which are critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-Bromo-3-phenyl-1H-indazole plays a significant role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it exerts its effects on cellular processes . The presence of targeting signals and post-translational modifications directs 5-Bromo-3-phenyl-1H-indazole to specific compartments or organelles, enhancing its interaction with target biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
5-bromo-3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKKPVVOOWBLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347589 | |
| Record name | 5-Bromo-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57639-16-4 | |
| Record name | 5-Bromo-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



